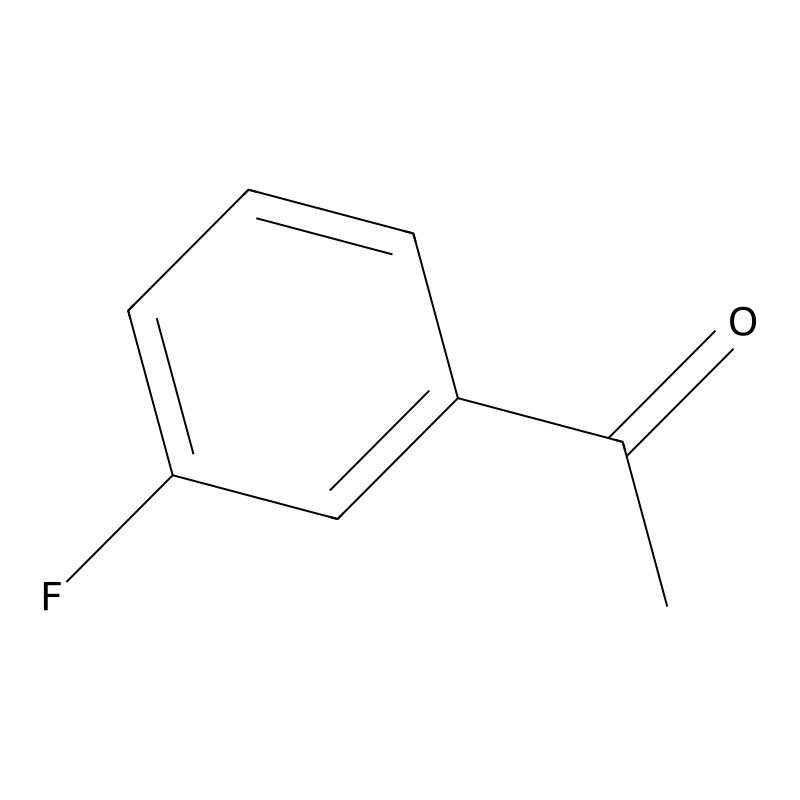3'-Fluoroacetophenone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis:
- Building Block for Complex Molecules: 3'-Fluoroacetophenone serves as a valuable building block for synthesizing more complex molecules due to the presence of the reactive ketone group (C=O) and the fluorine atom, which can influence the molecule's reactivity and properties. This property has been utilized in the synthesis of diverse compounds, including pharmaceuticals, agrochemicals, and functional materials [].
Medicinal Chemistry:
- Drug Discovery and Development: 3'-Fluoroacetophenone's role in medicinal chemistry stems from its potential to serve as a scaffold for designing and developing new drugs. By incorporating this molecule into the structure of potential drug candidates, researchers can explore the impact of the fluorine atom on the drug's properties, such as target binding affinity, metabolic stability, and overall efficacy [].
Material Science:
- Development of Functional Materials: The unique properties of 3'-Fluoroacetophenone, including its chemical reactivity and potential for self-assembly, make it a candidate for developing functional materials. Studies have explored its application in the synthesis of liquid crystals, optoelectronic materials, and polymers with specific functionalities.
Biological Studies:
- Investigating Enzyme Activity and Metabolism: 3'-Fluoroacetophenone can be employed as a probe molecule in biological studies to investigate the activity and specificity of enzymes involved in metabolism. By introducing the fluorine atom, researchers can modify the molecule's interaction with enzymes, allowing for a deeper understanding of their function.
3'-Fluoroacetophenone, also known by its chemical formula C₈H₇FO, is an aromatic ketone characterized by the presence of a fluorine atom at the meta position relative to the acetyl group. This compound appears as a colorless to pale yellow liquid with a distinct odor and is slightly soluble in water while being soluble in most organic solvents such as ethanol and ether. Its molecular weight is approximately 138.14 g/mol, and it has a density of 1.238 g/cm³ . The compound is flammable and can release irritating toxic gases, necessitating careful handling and storage .
- Electrophilic Substitution: The presence of the fluorine atom influences the reactivity of the aromatic ring, making it susceptible to electrophilic substitution reactions.
- Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions, leading to various derivatives.
- Condensation Reactions: It can react with other compounds under acidic or basic conditions to form larger molecules .
- Reduction Reactions: The carbonyl group can be reduced to form alcohols or other functional groups.
Several synthesis methods have been developed for 3'-fluoroacetophenone:
- From 3-Fluorophenylboronic Acid: This method involves coupling 3-fluorophenylboronic acid with acetonitrile in the presence of a palladium catalyst.
- Electrophilic Aromatic Substitution: Starting from acetophenone, fluorination can be achieved using fluorinating agents under controlled conditions.
- Reactions with Fluoroacetyl Chloride: This method involves reacting fluoroacetyl chloride with benzene derivatives in the presence of Lewis acids like aluminum trichloride .
These methods highlight the versatility in synthesizing this compound and its derivatives.
3'-Fluoroacetophenone serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its applications include:
- Pharmaceuticals: Used in synthesizing active pharmaceutical ingredients due to its potential biological activities.
- Agrochemicals: Employed in creating pesticides and herbicides.
- Dyes and Pigments: Acts as a precursor for various dye compounds due to its reactive functional groups .
Interaction studies involving 3'-fluoroacetophenone focus on its reactivity with biological molecules and other chemical species. For instance:
- Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its potential therapeutic effects.
- Reactivity with Nucleophiles: Understanding how it reacts with nucleophiles can aid in designing more effective drugs by predicting metabolic pathways .
These studies are crucial for assessing the safety and efficacy of compounds derived from 3'-fluoroacetophenone.
Several compounds share structural similarities with 3'-fluoroacetophenone, including:
- 2-Fluoroacetophenone: Similar structure but with a fluorine atom at the ortho position; exhibits different reactivity patterns due to steric factors.
- 4-Fluoroacetophenone: Contains a fluorine atom at the para position; used in similar applications but may show distinct biological activities.
- Acetophenone: Lacks a fluorine substituent; serves as a baseline for comparing the effects of fluorination on reactivity and biological activity.
Comparison TableCompound Position of Fluorine Notable Properties 2-Fluoroacetophenone Ortho Higher steric hindrance affecting reactivity 3-Fluoroacetophenone Meta Balanced reactivity and stability 4-Fluoroacetophenone Para Potentially lower reactivity due to electron-donating effects Acetophenone None Baseline for comparison
| Compound | Position of Fluorine | Notable Properties |
|---|---|---|
| 2-Fluoroacetophenone | Ortho | Higher steric hindrance affecting reactivity |
| 3-Fluoroacetophenone | Meta | Balanced reactivity and stability |
| 4-Fluoroacetophenone | Para | Potentially lower reactivity due to electron-donating effects |
| Acetophenone | None | Baseline for comparison |
The unique positioning of the fluorine atom in 3'-fluoroacetophenone affects its chemical behavior, making it distinct from its analogs while maintaining similar functional characteristics that are valuable in various synthetic applications.
XLogP3
LogP
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant







